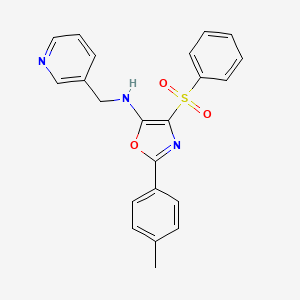

4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2-(p-tolyl)oxazol-5-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

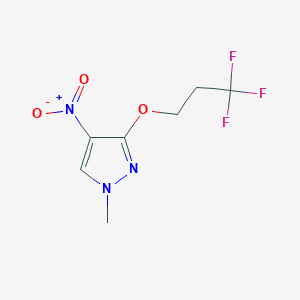

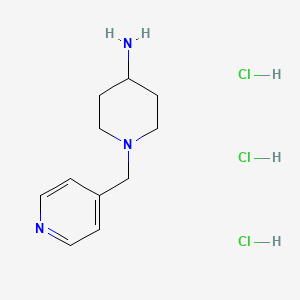

4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2-(p-tolyl)oxazol-5-amine is a chemical compound that belongs to the family of oxazole derivatives. It is a potent and selective inhibitor of protein kinase B (PKB/Akt), which plays a crucial role in regulating cell survival, proliferation, and metabolism. The compound has gained considerable attention in recent years due to its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

科学的研究の応用

Redox-Activated Amines in Synthesis

The research conducted by Ociepa, Turkowska, and Gryko (2018) introduced a metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds using redox-activated primary amine derivatives. This method facilitates the synthesis of functionalized alkynes and (E)-alkenes, demonstrating high chemoselectivity and mild conditions, which could be applicable to compounds similar to the chemical , highlighting its synthetic versatility (Ociepa et al., 2018).

Novel Heterocyclic Compounds

A study by Apostol et al. (2019) focused on synthesizing new organic compounds incorporating the 4-(phenylsulfonyl)phenyl moiety, leading to the formation of oxazoles with potential therapeutic applications. These compounds underwent extensive characterization and cytotoxicity evaluation, suggesting their potential in drug development (Apostol et al., 2019).

Nucleophilic Substitution and Annelation Reactions

Ranjbar‐Karimi and Mousavi (2010) explored the regiochemistry of nucleophilic substitution involving 4-phenylsulfonyl tetrafluoropyridine, which bears similarity in functional groups. Their findings contribute to the synthetic strategies for constructing complex molecules, such as difluorinated tetrahydropyrido and thiazine scaffolds, indicating the compound's potential as a precursor in diverse synthetic routes (Ranjbar‐Karimi & Mousavi, 2010).

Synthesis and Antimicrobial Evaluation

Alsaedi, Farghaly, and Shaaban (2019) synthesized a series of pyrazolo[1,5-a]pyrimidine ring systems containing the phenylsulfonyl moiety, evaluating their antimicrobial efficacy. Some derivatives exhibited superior activity compared to the reference drug, indicating the importance of sulfonamide groups in enhancing biological activity (Alsaedi et al., 2019).

Surface Activity and Antimicrobial Properties

El-Sayed (2006) investigated 1,2,4-triazole derivatives for their antimicrobial activity and potential as surface-active agents. The research underscores the versatility of sulfonyl-containing compounds in creating biologically active molecules with added functional properties (El-Sayed, 2006).

特性

IUPAC Name |

4-(benzenesulfonyl)-2-(4-methylphenyl)-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19N3O3S/c1-16-9-11-18(12-10-16)20-25-22(29(26,27)19-7-3-2-4-8-19)21(28-20)24-15-17-6-5-13-23-14-17/h2-14,24H,15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSNSAZLBQGOEIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)-2-(p-tolyl)oxazol-5-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-bromo-2-fluorophenyl)-2-(2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2650316.png)

![3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-N,N-dimethylaniline](/img/structure/B2650317.png)

![1-[(4-Fluoro-3-methylphenyl)sulfonyl]pyrrolidine](/img/structure/B2650321.png)

![4-(benzylthio)-N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)butanamide](/img/structure/B2650323.png)

![1,7-dimethyl-9-(4-phenoxyphenyl)-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2650333.png)

![4-(Dimethylsulfamoyl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]benzamide](/img/structure/B2650334.png)